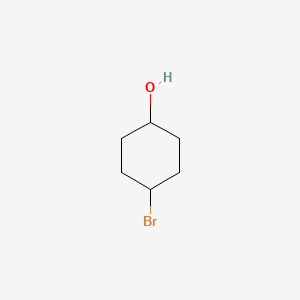

4-Bromocyclohexanol

Description

Properties

IUPAC Name |

4-bromocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSDUESLOKFUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954163 | |

| Record name | 4-Bromocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-22-0 | |

| Record name | trans-4-Bromocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6NFV8NR13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-4-BROMOCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromocyclohexanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromocyclohexanol, a halogenated cyclic alcohol of interest in organic synthesis and as a building block in medicinal chemistry. This document details the compound's structural features, physical characteristics, and chemical reactivity, with a focus on its stereoisomers, cis-4-bromocyclohexanol and trans-4-bromocyclohexanol. Experimental protocols for its synthesis and key reactions, including oxidation, substitution, and elimination, are presented. Furthermore, this guide includes detailed spectral data analysis and visualizations of reaction pathways to facilitate a deeper understanding of this versatile molecule.

Introduction

4-Bromocyclohexanol is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and a bromine (-Br) atom at the 1 and 4 positions, respectively. The presence of these two functional groups, along with the stereochemistry of the cyclohexane ring, imparts a diverse range of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 4-bromocyclohexanol are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers due to differences in their molecular symmetry and intermolecular interactions.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.057 g/mol | [1] |

| Boiling Point | 225.5 °C at 760 mmHg | [1] |

| Density | 1.519 g/cm³ | [1] |

| Flash Point | 90.2 °C | [1] |

| Vapor Pressure | 0.0171 mmHg at 25°C | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 4-bromocyclohexanol and its isomers.

The IR spectrum of 4-bromocyclohexanol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |

| 3590-3650 | O-H stretch (alcohol) | Strong, broad peak indicating hydrogen bonding. | [2][3] |

| 2850-3000 | C-H stretch (alkane) | Medium to strong peaks. | |

| 1620-1680 | C=C stretch (alkene) | This band would appear in elimination products. | [2][3] |

| ~1050 | C-O stretch (alcohol) | Strong peak. | [4] |

| 500-600 | C-Br stretch | Weak to medium peak. |

¹H NMR:

-

δ 3.5-4.2 ppm (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplicity and exact shift depend on the stereoisomer and chair conformation.

-

δ 3.8-4.5 ppm (m, 1H): Proton attached to the carbon bearing the bromine atom (CH-Br). The multiplicity and exact shift are dependent on the stereoisomer.

-

δ 1.2-2.5 ppm (m, 8H): Cyclohexane ring protons.

¹³C NMR:

-

δ 65-75 ppm: Carbon attached to the hydroxyl group (C-OH).

-

δ 50-60 ppm: Carbon attached to the bromine atom (C-Br).

-

δ 25-40 ppm: Other cyclohexane ring carbons.

Chemical Properties and Reactivity

The chemical behavior of 4-bromocyclohexanol is dictated by the interplay of its alcohol and alkyl bromide functionalities, as well as its stereochemistry.

Oxidation

The secondary alcohol group of 4-bromocyclohexanol can be readily oxidized to a ketone, yielding 4-bromocyclohexanone, a versatile synthetic intermediate.[5][6]

This method offers an environmentally benign alternative to heavy metal-based oxidants.[5]

Materials:

-

4-bromocyclohexanol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Glacial acetic acid

-

Sodium hypochlorite (B82951) solution (household bleach, ~8.25%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-bromocyclohexanol in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add the sodium hypochlorite solution dropwise over 30-40 minutes, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocyclohexanone.

Caption: Workflow for the green oxidation of 4-bromocyclohexanol.

PCC is a milder chromium-based oxidizing agent suitable for this transformation.[6]

Materials:

-

4-bromocyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of 4-bromocyclohexanol in anhydrous dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain 4-bromocyclohexanone.

Substitution and Elimination Reactions

The stereochemistry of 4-bromocyclohexanol plays a critical role in its substitution and elimination reactions, particularly in the presence of a base.[7][8]

When treated with a base, trans-4-bromocyclohexanol can undergo an intramolecular Sₙ2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the bromine atom from the backside. This results in the formation of a bicyclic ether.[9]

References

- 1. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]

- 9. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of trans-2-Bromocyclohexanol from Cyclohexene Oxide

Introduction

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. Cyclohexene (B86901) oxide is a common cyclic ether and a valuable precursor for producing a variety of substituted cyclohexanes.[1] This guide focuses on the synthesis of brominated cyclohexanol (B46403) derivatives from cyclohexene oxide.

It is critical to note that the reaction of cyclohexene oxide with a bromide source, such as hydrobromic acid (HBr), yields trans-2-bromocyclohexanol (B12817027), a vicinal (1,2) halohydrin. The formation of 4-bromocyclohexanol is not feasible from this starting material via this method, as the epoxide ring-opening mechanism inherently results in the addition of the nucleophile and the hydroxyl group to adjacent carbon atoms. This document provides a comprehensive overview of the mechanism, a detailed experimental protocol, and key data for the synthesis of trans-2-bromocyclohexanol.

Reaction Mechanism: Acid-Catalyzed Epoxide Ring-Opening

The synthesis proceeds via an acid-catalyzed ring-opening of the epoxide. The mechanism is a complex process that exhibits characteristics of both SN1 and SN2 reactions.[2]

-

Protonation : The reaction is initiated by the protonation of the epoxide oxygen by a strong acid, such as HBr. This step makes the oxygen a better leaving group and activates the epoxide ring for nucleophilic attack.[3][4]

-

Nucleophilic Attack : The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbons of the protonated epoxide.[5] This attack occurs from the side opposite to the protonated oxygen, in an SN2-like fashion.[2] This backside attack is responsible for the trans stereochemistry of the final product, where the bromine atom and the hydroxyl group are on opposite faces of the cyclohexane (B81311) ring.[2][4]

For a symmetrical epoxide like cyclohexene oxide, the attack can occur at either of the two carbons with equal probability, leading to the same racemic mixture of the trans product.[5]

Caption: Reaction mechanism for the acid-catalyzed synthesis of trans-2-bromocyclohexanol.

Experimental Protocol

The following protocol for the synthesis of trans-2-bromocyclohexanol is adapted from a procedure published in Organic Syntheses.[6]

Materials and Equipment:

-

Cyclohexene oxide

-

Hydrobromic acid (47% aqueous solution)

-

200-mL round-bottomed flask

-

Teflon-coated magnetic stir bar

-

Ice-water bath

-

Dropping funnel or pipette

Procedure:

-

Setup : A 200-mL round-bottomed flask equipped with a magnetic stir bar is charged with hydrobromic acid (47%, 40 mL, 346 mmol).[6]

-

Cooling : The flask is cooled to 0 °C by immersion in an ice-water bath.[6]

-

Addition of Epoxide : Cyclohexene oxide (20 mL, 198 mmol) is added dropwise to the cooled, stirring acid solution.[6]

-

Reaction : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 8 hours.[6]

-

Work-up and Purification : The reference does not specify a work-up procedure, implying the reaction may yield a sufficiently pure product for subsequent steps or that standard aqueous work-up and extraction would be required for purification. This typically involves dilution with water, extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing the organic layer with a basic solution (e.g., sodium bicarbonate) and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

Caption: Experimental workflow for the synthesis of trans-2-bromocyclohexanol.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of trans-2-bromocyclohexanol.[6]

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Value | Reference |

| Reagents | ||

| Cyclohexene Oxide | 20 mL (198 mmol) | [6] |

| Hydrobromic Acid (47%) | 40 mL (346 mmol) | [6] |

| Conditions | ||

| Initial Temperature | 0 °C | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Reaction Time | 8 hours | [6] |

Table 2: Spectroscopic Data for trans-2-Bromocyclohexanol

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 3.89 (ddd) | H-C-O | [6] |

| 3.60 (dt) | H-C-Br | [6] | |

| 2.62 (brs) | -OH | [6] | |

| 1.22–2.36 (m) | Cyclohexyl protons | [6] | |

| ¹³C NMR (125 MHz, CDCl₃) | 75.4 | C-O | [6] |

| 61.96 | C-Br | [6] | |

| 24.26, 26.8, 33.7, 36.4 | Cyclohexyl carbons | [6] | |

| IR (neat) | 3350 | O-H stretch | [6] |

| 2835 | C-H stretch | [6] | |

| 1450 | CH₂ bend | [6] | |

| 1070 | C-O stretch | [6] |

Safety Considerations

-

Hydrobromic acid is highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Cyclohexene oxide is a flammable liquid and an irritant. Standard precautions for handling organic chemicals should be observed.

References

- 1. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cis and trans isomers of 4-bromocyclohexanol, focusing on their stereochemistry, synthesis, spectroscopic characterization, and reactivity. This information is critical for professionals in drug development and organic synthesis, where precise control and understanding of stereoisomers are paramount for determining molecular interactions and biological activity.

Stereochemistry and Conformational Analysis

The cis and trans isomers of 4-bromocyclohexanol are diastereomers, differing in the spatial arrangement of the bromine and hydroxyl substituents on the cyclohexane (B81311) ring. Their stereochemistry dictates their conformational preferences and, consequently, their reactivity.

In the chair conformation, the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. The relative steric bulk of substituents is quantified by their A-value, which represents the energy difference between the axial and equatorial conformers.

Table 1: Conformational A-Values for Substituents

| Substituent | A-value (kcal/mol) |

| -OH | 0.87 |

| -Br | 0.43 |

In trans-4-bromocyclohexanol , the more stable conformation has both the larger bromine atom and the hydroxyl group in equatorial positions, minimizing steric strain.

In cis-4-bromocyclohexanol , one substituent must be axial while the other is equatorial. Given the A-values, the conformer with the bromine atom in the axial position and the hydroxyl group in the equatorial position is slightly favored. However, the energy difference is small, and both chair conformations exist in a dynamic equilibrium.

The conformational equilibrium of these isomers is a critical factor in their differing reactivity, particularly in substitution reactions.

Diagram 1: Chair Conformations of Trans-4-Bromocyclohexanol

Chair conformations of trans-4-bromocyclohexanol.

Diagram 2: Chair Conformations of Cis-4-Bromocyclohexanol

Chair conformations of cis-4-bromocyclohexanol.

Synthesis and Isomer Separation

The most common route to a mixture of cis- and trans-4-bromocyclohexanol is the reduction of 4-bromocyclohexanone (B110694). The stereoselectivity of this reduction is dependent on the reducing agent and reaction conditions.

Experimental Protocol: Reduction of 4-Bromocyclohexanone

Diagram 3: Experimental Workflow for Synthesis and Separation

Workflow for the synthesis and separation of 4-bromocyclohexanol isomers.

Materials:

-

4-bromocyclohexanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for eluent

Procedure:

-

Reduction: Dissolve 4-bromocyclohexanone in methanol and cool the solution in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-4-bromocyclohexanol.

-

Separation: The two isomers can be separated by column chromatography on silica gel. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the less polar trans isomer from the more polar cis isomer.

Spectroscopic Characterization

The cis and trans isomers of 4-bromocyclohexanol can be distinguished by their characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants of the protons on C1 and C4 are particularly diagnostic for distinguishing between the two isomers. Due to the different steric and electronic environments in the axial and equatorial positions, the signals for these protons will appear at different chemical shifts and exhibit distinct splitting patterns.

Table 2: Representative ¹H and ¹³C NMR Data for Cis- and Trans-4-Bromocyclohexanol (in CDCl₃)

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Trans | H1 (axial) | ~3.6 | Multiplet (tt) | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz |

| H4 (axial) | ~4.1 | Multiplet (tt) | J_ax,ax ≈ 12 Hz, J_ax,eq ≈ 4 Hz | |

| C1 | ~69 | |||

| C4 | ~52 | |||

| Cis | H1 (equatorial) | ~4.0 | Broad Singlet | |

| H4 (axial) | ~4.5 | Multiplet (tt) | J_ax,ax ≈ 12 Hz, J_ax,eq ≈ 4 Hz | |

| C1 | ~65 | |||

| C4 | ~50 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The proton on the carbon bearing the hydroxyl group (H1) in the trans isomer is axial and thus exhibits large axial-axial couplings, resulting in a triplet of triplets. In the cis isomer, this proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings, often appearing as a broad singlet.

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-Br stretching vibration typically appears in the fingerprint region between 500 and 700 cm⁻¹. While subtle differences in the fingerprint region may exist between the two isomers, the most significant IR data is often obtained from the products of their subsequent reactions. For instance, the elimination product, 4-cyclohexen-1-ol, would show a characteristic C=C stretch around 1650 cm⁻¹.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretch, H-bonded | 3200-3600 (broad, strong) |

| C-H (sp³) | Stretch | 2850-3000 |

| C-O | Stretch | 1050-1150 |

| C-Br | Stretch | 500-700 |

| C=C (alkene) | Stretch | 1640-1680 (in elimination product) |

Reactivity

The cis and trans isomers of 4-bromocyclohexanol exhibit different reactivity in substitution reactions due to their conformational differences, while they typically yield the same elimination product.

Substitution and Elimination Reactions

When treated with a strong base, such as sodium hydroxide (B78521), both isomers can undergo elimination (E2) to form 4-cyclohexen-1-ol. For the E2 mechanism to occur, the proton to be removed and the leaving group (bromide) must be in an anti-periplanar arrangement. Both isomers can adopt a conformation that allows for this, leading to the same elimination product.

However, in substitution reactions, the stereochemistry of the starting material plays a crucial role.

-

Trans-4-bromocyclohexanol: In its more stable diequatorial conformation, the backside attack required for an Sₙ2 reaction is sterically hindered. However, upon deprotonation of the hydroxyl group, an intramolecular Sₙ2 reaction can occur where the resulting alkoxide attacks the carbon bearing the bromine, leading to the formation of a bicyclic ether (an epoxide-like fused ring system).

-

Cis-4-bromocyclohexanol: In the conformer where the bromine is axial, it is more susceptible to an intermolecular Sₙ2 reaction with an external nucleophile, such as the hydroxide ion, leading to the formation of cyclohexane-1,4-diol with inversion of configuration at C4.

Diagram 4: Reaction Pathways of Cis and Trans Isomers

Differing reaction pathways for cis and trans-4-bromocyclohexanol with a strong base.

Conclusion

The cis and trans isomers of 4-bromocyclohexanol provide an excellent case study in the importance of stereochemistry in determining the physical and chemical properties of molecules. A thorough understanding of their conformational analysis, synthesis, spectroscopic signatures, and distinct reactivity is essential for their effective use in research and development, particularly in the synthesis of complex target molecules in the pharmaceutical industry. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working in these fields.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 4-bromocyclohexanol. Due to the stereochemical differences between the two isomers, their NMR spectra exhibit distinct features, which are crucial for their identification and characterization in research and drug development. This document presents a summary of predicted and experimentally observed spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 4-bromocyclohexanol, the electronegative bromine and oxygen atoms significantly influence the chemical shifts of the neighboring protons and carbons. Furthermore, the axial or equatorial orientation of these substituents in the cyclohexane (B81311) ring leads to distinct differences in the spectra of the cis and trans isomers.

Note: Experimentally obtained data can vary slightly depending on the solvent, concentration, and instrument frequency. The data presented below is a compilation from various sources and predictive models.

trans-4-Bromocyclohexanol

In the more stable chair conformation of trans-4-bromocyclohexanol, both the hydroxyl and the bromine substituents are in the equatorial position. This arrangement minimizes steric hindrance.

Table 1: ¹H NMR Spectral Data for trans-4-Bromocyclohexanol

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-1 (CH-OH) | ~3.6 - 4.1 | Multiplet | 1H | |

| H-4 (CH-Br) | ~3.8 - 4.3 | Multiplet | 1H | |

| H-2, H-6 (axial) | ~1.2 - 1.5 | Multiplet | 2H | |

| H-2, H-6 (equatorial) | ~2.0 - 2.2 | Multiplet | 2H | |

| H-3, H-5 (axial) | ~1.8 - 2.0 | Multiplet | 2H | |

| H-3, H-5 (equatorial) | ~2.2 - 2.4 | Multiplet | 2H | |

| OH | Variable | Singlet (broad) | 1H |

Table 2: ¹³C NMR Spectral Data for trans-4-Bromocyclohexanol

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (CH-OH) | ~69 - 72 |

| C-4 (CH-Br) | ~55 - 58 |

| C-2, C-6 | ~35 - 38 |

| C-3, C-5 | ~33 - 36 |

cis-4-Bromocyclohexanol

In the most stable chair conformation of cis-4-bromocyclohexanol, one substituent is in the axial position and the other is in the equatorial position. The hydroxyl group, being smaller than bromine, preferentially occupies the axial position to minimize A-values (steric strain).

Table 3: ¹H NMR Spectral Data for cis-4-Bromocyclohexanol

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-1 (CH-OH) | ~4.0 - 4.5 | Multiplet | 1H | |

| H-4 (CH-Br) | ~4.3 - 4.8 | Multiplet | 1H | |

| H-2, H-6 (axial & equatorial) | ~1.5 - 2.2 | Multiplet | 4H | |

| H-3, H-5 (axial & equatorial) | ~1.6 - 2.3 | Multiplet | 4H | |

| OH | Variable | Singlet (broad) | 1H |

Table 4: ¹³C NMR Spectral Data for cis-4-Bromocyclohexanol

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (CH-OH) | ~65 - 68 |

| C-4 (CH-Br) | ~52 - 55 |

| C-2, C-6 | ~33 - 36 |

| C-3, C-5 | ~30 - 33 |

Experimental Protocols

The following sections outline a standard procedure for the preparation of a 4-bromocyclohexanol sample and the acquisition of its NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid 4-bromocyclohexanol sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for nonpolar to moderately polar organic compounds like 4-bromocyclohexanol.[1] Other suitable deuterated solvents include acetone-d₆ and dimethyl sulfoxide-d₆. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3][4]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of 4-bromocyclohexanol from its NMR data.

Caption: Workflow for the structural elucidation of 4-bromocyclohexanol using NMR spectroscopy.

This comprehensive guide provides the foundational NMR data and methodologies essential for the analysis of 4-bromocyclohexanol isomers. For more complex structural assignments or confirmation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

References

An In-depth Technical Guide to 4-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromocyclohexanol, a key halogenated alcohol used as a versatile intermediate in organic synthesis, including the development of novel pharmaceutical agents. This document details its chemical identity, physical properties, synthesis, key reactions with experimental protocols, and safety information.

Chemical Identity and Properties

4-Bromocyclohexanol is a cyclic alcohol functionalized with a bromine atom. Its properties can vary slightly depending on the stereoisomer (cis or trans). The following table summarizes its key identifiers and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 4-bromocyclohexan-1-ol | [1][2][3] |

| CAS Number | 89599-47-3 (isomer unspecified), 32388-22-0 (trans-isomer) | [1][2][4][5] |

| Molecular Formula | C₆H₁₁BrO | [1][2][4][6] |

| Molecular Weight | 179.05 g/mol | [2] |

| Appearance | Not specified in search results | |

| Boiling Point | 225.5 °C at 760 mmHg | [4] |

| Flash Point | 90.2 °C | [4] |

| Density | 1.519 g/cm³ | [4] |

| Vapor Pressure | 0.0171 mmHg at 25°C | [4] |

| SMILES | OC1CCC(Br)CC1 | [1][2] |

| InChIKey | GCSDUESLOKFUOP-UHFFFAOYSA-N | [2][3] |

Synthetic Applications

4-Bromocyclohexanol serves as a valuable building block in organic synthesis. The presence of two functional groups—a hydroxyl group and a bromine atom—allows for a wide range of chemical transformations. It is a precursor for the synthesis of 4-bromocyclohexanone (B110694), a key intermediate for various pharmaceuticals and agrochemicals.[7] The stereochemistry of the hydroxyl and bromo groups (cis or trans) plays a critical role in its reactivity, leading to different substitution and elimination products, which is a key consideration in synthetic design.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of 4-bromocyclohexanol are crucial for its application in research and development.

A common method to synthesize 4-bromocyclohexanol is the reduction of the corresponding ketone, 4-bromocyclohexanone.

-

Reaction Scheme: C₆H₉BrO + [Reducing Agent] → C₆H₁₁BrO

-

Materials:

-

4-Bromocyclohexanone

-

Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)

-

Solvent (e.g., Methanol or Ethanol)

-

Hydrochloric Acid (HCl), dilute solution

-

Dichloromethane (B109758) or Diethyl ether

-

Anhydrous sodium sulfate

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

Dissolve 4-bromocyclohexanone in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution, maintaining the low temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

-

Once the reaction is complete, slowly add dilute HCl to quench the reaction and neutralize the mixture.

-

Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-bromocyclohexanol as a mixture of cis and trans isomers.[10]

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Below is a logical workflow for the synthesis of 4-bromocyclohexanol.

References

- 1. 4-bromocyclohexan-1-ol 97% | CAS: 89599-47-3 | AChemBlock [achemblock.com]

- 2. 4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMOCYCLOHEXANOL | 89599-47-3 [sigmaaldrich.com]

- 4. 4-Bromocyclohexanol|lookchem [lookchem.com]

- 5. Cyclohexanol, 4-bromo-, trans- | 32388-22-0 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chegg.com [chegg.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromocyclohexanol: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromocyclohexanol, a halogenated alcohol of significant interest in synthetic organic chemistry and as a building block for novel therapeutic agents. This document details its chemical and physical properties, provides experimentally validated synthesis protocols, and explores its current and potential applications in the field of drug discovery.

Core Properties of 4-Bromocyclohexanol

4-Bromocyclohexanol is a cyclic alcohol distinguished by a bromine atom at the fourth position of the cyclohexane (B81311) ring. This bifunctional nature makes it a versatile intermediate in a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.057 g/mol | [1] |

| CAS Number | 32388-22-0 (for trans-isomer) | [1][2] |

| Appearance | Not specified in search results | |

| Boiling Point | 225.5 °C at 760 mmHg | [1] |

| Density | 1.519 g/cm³ | [1] |

| Flash Point | 90.2 °C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of 4-Bromocyclohexanol

The synthesis of 4-bromocyclohexanol can be effectively achieved through a two-step process involving the oxidation of a readily available precursor to 4-bromocyclohexanone (B110694), followed by its reduction.

Experimental Protocol: Synthesis of 4-Bromocyclohexanone from Cyclohexanone (B45756)

Materials:

-

Cyclohexanone

-

Bromine (Br₂)

-

Iron (Fe) or Aluminum bromide (AlBr₃) catalyst

-

Appropriate solvent (e.g., carbon tetrachloride)

Procedure:

The synthesis of 4-bromocyclohexanone typically involves the bromination of cyclohexanone using bromine in the presence of a Lewis acid catalyst like iron or aluminum bromide.[3] The reaction conditions need to be carefully controlled to favor the formation of the 4-bromo isomer.[3]

Experimental Protocol: Reduction of 4-Bromocyclohexanone to 4-Bromocyclohexanol

Materials:

-

4-Bromocyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

3M Hydrochloric acid

-

Dichloromethane (B109758) or Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromocyclohexanone in methanol or ethanol in a flask and cool the solution in an ice bath.

-

Carefully add sodium borohydride in small portions to the stirred solution. Note that hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

-

Slowly add 3M HCl to quench the reaction and neutralize the mixture.

-

Extract the product with dichloromethane or diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.

Applications in Drug Discovery and Development

4-Bromocyclohexanol and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The cyclohexyl moiety is a common scaffold in medicinal chemistry, and the presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions.[3]

While direct biological activity or modulation of specific signaling pathways by 4-bromocyclohexanol itself is not extensively documented in the current literature, its role as a precursor is significant. For instance, the oxidized form, 4-bromocyclohexanone, serves as a starting material for the synthesis of pharmaceutically relevant compounds.[3][4]

Below is a logical workflow illustrating the role of 4-bromocyclohexanol as a precursor in the synthesis of more complex molecules for drug discovery.

Signaling Pathways: An Area for Future Research

Currently, there is a lack of specific studies detailing the direct interaction of 4-bromocyclohexanol with known biological signaling pathways. The primary focus of research has been on its utility as a synthetic intermediate. This represents a potential area for future investigation, as even simple halogenated compounds can exhibit unexpected biological activities. Researchers in drug development may consider screening 4-bromocyclohexanol and its simple derivatives against various cellular targets to uncover any potential pharmacological effects.

Conclusion

4-Bromocyclohexanol is a versatile chemical entity with established protocols for its synthesis and a clear role as a precursor in the development of more complex molecules. While its direct biological activity remains to be thoroughly explored, its utility as a building block in medicinal chemistry is evident. This guide provides a foundational understanding for researchers and scientists looking to employ 4-bromocyclohexanol in their synthetic and drug discovery endeavors. Further research into the direct biological effects of this compound could open up new avenues for its application.

References

An In-Depth Technical Guide to the Safety, Handling, and MSDS of 4-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-bromocyclohexanol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

4-Bromocyclohexanol is a halogenated alcohol with the chemical formula C₆H₁₁BrO.[1] It is important to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO | [1][2] |

| Molecular Weight | 179.05 g/mol | [1] |

| CAS Number | 89599-47-3 / 32388-22-0 (trans-isomer) | [1] |

| Appearance | Solid | Assumed based on melting point |

| Boiling Point | 225.5 °C at 760 mmHg | [2] |

| Flash Point | 90.2 °C | [2] |

| Density | 1.519 g/cm³ | [2] |

| Vapor Pressure | 0.0171 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Safety and Hazards

4-Bromocyclohexanol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

Hazard and Precautionary Statements

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by PubChem and includes the following recommendations:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[3]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 4-bromocyclohexanol.

Safe Handling Workflow

Caption: A workflow for the safe handling of 4-bromocyclohexanol.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is recommended when handling 4-bromocyclohexanol:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also necessary to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage

Store 4-bromocyclohexanol in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.

Toxicological Information

Detailed toxicological data for 4-bromocyclohexanol is not extensively available in the public domain. The GHS classification is based on data from notifications to the ECHA C&L Inventory.

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Not specified | [3] |

| Acute Dermal Toxicity (LD50) | Data not available | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Not specified | [3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage (Category 1) | Not specified | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Not specified | [3] |

Experimental Protocols (General Methodologies)

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Caption: A generalized workflow for an acute dermal irritation study.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A dose of 0.5 g of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and periodically for up to 14 days.

-

Scoring: The skin reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Caption: A generalized workflow for an acute eye irritation study.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: Both eyes of the animal are examined before the test.

-

Application: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

Emergency Procedures

In the event of an emergency involving 4-bromocyclohexanol, the following procedures should be followed.

First Aid Measures

Caption: A logical diagram of first aid procedures for exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment.[4] Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of 4-bromocyclohexanol and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety and handling information for 4-bromocyclohexanol. It is crucial to always consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before use.

References

Conformational Analysis of 4-Bromocyclohexanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-bromocyclohexanol. Leveraging fundamental principles of stereochemistry and spectroscopic techniques, this document offers a detailed exploration of the conformational preferences of these isomers, crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science. While specific experimental quantitative data for 4-bromocyclohexanol isomers is not extensively available in the reviewed literature, this guide establishes a robust theoretical framework based on the well-established principles of conformational analysis and the known A-values of the relevant substituents.

Introduction to Conformational Isomerism in Cyclohexanes

The cyclohexane (B81311) ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair conformations, known as ring flipping, leads to the exchange of axial and equatorial positions. For substituted cyclohexanes, the relative stability of the two chair conformers is determined by the steric and electronic interactions of the substituents.

Conformational Analysis of trans-4-Bromocyclohexanol

The trans isomer of 4-bromocyclohexanol can exist as two chair conformers in equilibrium. In one conformer, both the hydroxyl (-OH) and bromine (-Br) groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial).

The stability of these conformers is primarily dictated by steric hindrance, which can be quantified using "A-values". The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

Table 1: A-Values for Hydroxyl and Bromine Substituents [1][2]

| Substituent | A-value (kcal/mol) | Steric Preference |

| -OH | ~0.87 | Equatorial |

| -Br | ~0.43 | Equatorial |

Based on these A-values, the diequatorial conformer of trans-4-bromocyclohexanol is significantly more stable than the diaxial conformer. The 1,3-diaxial interactions, which are significant destabilizing steric interactions between axial substituents and the axial hydrogens on the same side of the ring, are minimized when both bulky groups are in the equatorial position.

Table 2: Estimated Conformational Energy for trans-4-Bromocyclohexanol

| Conformer | Axial Substituents | Total Steric Strain (kcal/mol) (Estimated from A-values) | Relative Stability |

| Diequatorial | None | 0 | More Stable |

| Diaxial | -OH, -Br | ~1.30 (0.87 + 0.43) | Less Stable |

The significant energy difference suggests that at equilibrium, the diequatorial conformer will be the overwhelmingly predominant species.

Conformational Analysis of cis-4-Bromocyclohexanol

In the cis isomer, one substituent is axial and the other is equatorial. Through ring flipping, the axial substituent becomes equatorial and vice-versa. This results in two chair conformers that are not energetically equivalent.

In one conformer, the hydroxyl group is axial and the bromine atom is equatorial. In the other, the hydroxyl group is equatorial and the bromine atom is axial. The relative stability of these two conformers depends on the difference in the A-values of the two substituents.

Table 3: Estimated Conformational Energy for cis-4-Bromocyclohexanol

| Conformer | Axial Substituent | Equatorial Substituent | Total Steric Strain (kcal/mol) (Estimated from A-value) | Relative Stability |

| Conformer 1 | -OH | -Br | ~0.87 | Less Stable |

| Conformer 2 | -Br | -OH | ~0.43 | More Stable |

The conformer with the larger substituent (-OH group, A-value ≈ 0.87 kcal/mol) in the equatorial position and the smaller substituent (-Br group, A-value ≈ 0.43 kcal/mol) in the axial position is predicted to be the more stable conformer. The difference in energy between the two conformers is estimated to be approximately 0.44 kcal/mol (0.87 - 0.43).

Experimental Protocols for Conformational Analysis

The determination of conformer populations and the energy differences between them relies on experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often in conjunction with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At sufficiently low temperatures, the rate of chair-chair interconversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative populations of the conformers can be determined by integrating the signals corresponding to each species.

Experimental Protocol: Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a known quantity of the 4-bromocyclohexanol isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of CS₂/CD₂Cl₂). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Gradually lower the temperature of the probe in increments of 10-20 K.

-

Record spectra at each temperature, monitoring for signal broadening and eventual splitting, which indicates the slowing of the conformational exchange.

-

Once the signals for the individual conformers are sharp and well-resolved (typically below -60 °C), acquire a final high-resolution spectrum.

-

-

Data Analysis:

-

Identify the signals corresponding to each conformer. The chemical shifts and coupling constants will differ for axial and equatorial protons.

-

Integrate the well-resolved signals for a specific proton in each conformer. The ratio of the integrals directly corresponds to the ratio of the conformer populations (K_eq).

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

Analysis of Coupling Constants (³J_HH)

At room temperature, where the chair flip is rapid, the observed coupling constants are a weighted average of the coupling constants for the individual conformers. The Karplus equation describes the relationship between the dihedral angle (θ) between two vicinal protons and their coupling constant (³J_HH).

-

Axial-Axial (a-a) coupling: Dihedral angle ≈ 180°, leading to a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles ≈ 60°, resulting in smaller coupling constants (typically 2-5 Hz).

By measuring the width of the signal for the proton attached to the carbon bearing the hydroxyl or bromine group, one can infer the predominant conformation. A broad multiplet with large coupling constants suggests the proton is axial, and therefore the substituent is equatorial. A narrow multiplet with small coupling constants indicates an equatorial proton and an axial substituent.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to distinguish between conformers, as the vibrational frequencies of certain bonds can be sensitive to their axial or equatorial orientation. The C-Br and O-H stretching frequencies are of particular interest.

Experimental Protocol: Solution-Phase IR Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the 4-bromocyclohexanol isomer in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to minimize intermolecular hydrogen bonding.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum of the solution in a suitable liquid cell.

-

Data Analysis:

-

Examine the C-Br stretching region (typically 500-700 cm⁻¹). The frequency for an equatorial C-Br bond is generally higher than that for an axial C-Br bond.

-

Analyze the O-H stretching region (typically 3200-3600 cm⁻¹). In dilute solutions, the presence of a sharp band around 3600 cm⁻¹ is indicative of a free (non-hydrogen-bonded) hydroxyl group. The position of this band can be subtly influenced by the substituent's conformation. While intramolecular hydrogen bonding between the -OH and -Br in the 1,4-position is unlikely to be significant due to the large distance, this should be experimentally verified. Some reaction products of cis-4-bromocyclohexanol have shown infrared absorption in the 3590-3650 cm⁻¹ region.[3][4][5]

-

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of 4-bromocyclohexanol isomers.

Conclusion

The conformational analysis of 4-bromocyclohexanol isomers is a critical aspect of understanding their chemical behavior. Based on the established A-values, the trans isomer is expected to exist almost exclusively in the diequatorial conformation, while the cis isomer will favor the conformation with the larger hydroxyl group in the equatorial position and the bromine atom in the axial position. Experimental verification of these predictions through low-temperature NMR and IR spectroscopy, as outlined in this guide, would provide valuable quantitative data for researchers in drug development and organic synthesis. The principles and protocols detailed herein offer a comprehensive framework for conducting such an analysis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solved cis-4-bromocyclohexanol reacts with tert-butoxide | Chegg.com [chegg.com]

- 4. [SOLVED] Cis-4-Bromocyclohexanol racemic C6H10O (compound C) Compound C has infrared absorption in | SolutionInn [solutioninn.com]

- 5. Solved cis-4-bromocyclohexanol racemic C6H10O(compound c) | Chegg.com [chegg.com]

Thermodynamic Stability of 4-Bromocyclohexanol Conformers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of cis- and trans-4-bromocyclohexanol. A detailed examination of the principles of conformational analysis in substituted cyclohexanes is presented, with a specific focus on the steric and electronic factors that govern the equilibrium between the axial and equatorial conformers. This document outlines the key experimental and computational methodologies for elucidating conformational preferences. Although specific experimental thermodynamic data for 4-bromocyclohexanol is not extensively available in the public literature, this guide utilizes data from analogous compounds and established principles to provide a robust framework for understanding its behavior. Detailed experimental protocols for variable-temperature NMR spectroscopy and a standard computational chemistry workflow are provided.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these two conformers is determined by a combination of steric and electronic effects. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the "A-value". The A-value for a bromine substituent is approximately 0.43-0.6 kcal/mol, indicating a preference for the equatorial position.[1]

In 4-bromocyclohexanol, the presence of two substituents, the bromine atom and the hydroxyl group, complicates the conformational analysis. The relative stability of the conformers of the cis and trans isomers will depend on the interplay of the steric demands of both groups.

Conformational Equilibrium in trans-4-Bromocyclohexanol

In the trans isomer, the bromine and hydroxyl groups are on opposite sides of the ring. This means that in a chair conformation, one substituent will be axial and the other equatorial, or vice-versa. The two possible chair conformers are in equilibrium.

Caption: Conformational equilibrium of trans-4-bromocyclohexanol.

To determine which conformer is more stable, we can consider the A-values of the substituents. The A-value for the hydroxyl group is approximately 0.87 kcal/mol, which is larger than that of bromine (0.43 kcal/mol).[1] Therefore, the conformer with the larger group (hydroxyl) in the equatorial position and the smaller group (bromine) in the axial position is expected to be more stable.

Conformational Equilibrium in cis-4-Bromocyclohexanol

In the cis isomer, the bromine and hydroxyl groups are on the same side of the ring. This results in two chair conformers: one with both substituents in axial positions and one with both substituents in equatorial positions.

Caption: Conformational equilibrium of cis-4-bromocyclohexanol.

The conformer with both the bromine and hydroxyl groups in equatorial positions will be significantly more stable, as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial conformer.

Quantitative Data (Based on Analogous Compounds)

As specific experimental thermodynamic data for 4-bromocyclohexanol is limited, the following table presents data for trans-3-bromocyclohexanol, a closely related compound, to illustrate the expected values. The data was obtained using low-temperature 1H and 13C NMR spectroscopy.[2]

| Compound | Solvent | Temperature | Conformer Population (eq, ax) | ΔG (ea-ae) (kcal/mol) |

| trans-3-Bromocyclohexanol | CS2/CD2Cl2 (9:1) | -90 °C | ~63% | -0.32 +/- 0.04 |

A negative ΔG value indicates that the equatorial-axial (ea) conformer is more stable than the axial-equatorial (ae) conformer.

Experimental Protocols

The primary experimental technique for determining conformational equilibria is variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in a spectrum that is an average of the two conformers. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of separate signals for each conformer.

Variable-Temperature NMR Spectroscopy Protocol

Caption: Workflow for VT-NMR analysis of conformational equilibrium.

Methodology:

-

Sample Preparation: Prepare a solution of 4-bromocyclohexanol in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., CDCl₃, acetone-d₆, or toluene-d₈).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and coupling constants, particularly for the proton on the carbon bearing the bromine (H-C4).

-

Variable Temperature Spectra: Cool the sample in the NMR probe to a temperature where the ring flip is slow. Acquire spectra at several temperatures (e.g., in 10 °C decrements from room temperature down to -90 °C).

-

Data Analysis:

-

At a sufficiently low temperature, the signals for the axial and equatorial conformers will be resolved.

-

Integrate the corresponding signals for each conformer to determine their relative populations.

-

Calculate the equilibrium constant (Keq) from the ratio of the conformer concentrations.

-

Determine the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(Keq).

-

Computational Chemistry Protocol

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies and properties of different conformers.

DFT Calculation Protocol

Caption: Workflow for DFT calculations of conformer properties.

Methodology:

-

Structure Optimization: The geometries of the axial and equatorial conformers of 4-bromocyclohexanol are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

NMR Parameter Calculation: The theoretical NMR chemical shifts and coupling constants for each conformer are calculated to aid in the interpretation of experimental spectra.

-

Solvation Modeling: The calculations can be repeated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the conformational equilibrium.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-bromocyclohexanol, a valuable intermediate in organic synthesis and drug development. This document details various synthetic methodologies, including stereoselective approaches, and presents key experimental protocols. Quantitative data from the literature is summarized to facilitate comparison and selection of the most suitable method for specific research and development needs.

Synthesis via Reduction of 4-Bromocyclohexanone (B110694)

A common and effective method for the synthesis of 4-bromocyclohexanol is the reduction of the corresponding ketone, 4-bromocyclohexanone. This approach allows for the formation of both cis and trans isomers, with the stereochemical outcome influenced by the choice of reducing agent and reaction conditions.

Reduction using Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the conversion of ketones to alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

Experimental Protocol:

A detailed experimental protocol for the reduction of a substituted cyclohexanone (B45756) using sodium borohydride is described in the literature. While the specific substrate is 4-tert-butylcyclohexanone, the methodology is applicable to 4-bromocyclohexanone.

-

Dissolution: Dissolve 4-bromocyclohexanone in methanol to create a solution of approximately 0.5 M concentration.

-

Reduction: While stirring, add sodium borohydride (0.41 molar equivalents) to the solution.

-

Work-up: After the reaction is complete, the resulting borate (B1201080) ester is typically decomposed by the addition of a basic solution, such as sodium hydroxide.

-

Extraction: The product, 4-bromocyclohexanol, is then extracted from the aqueous layer using an organic solvent like diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

The stereoselectivity of the reduction of substituted cyclohexanones is influenced by the steric bulk of the reducing agent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), tend to favor the formation of the thermodynamically more stable equatorial alcohol, which in the case of 4-bromocyclohexanol would be the cis isomer. In contrast, less hindered reducing agents like sodium borohydride may lead to a mixture of isomers.

| Starting Material | Reducing Agent | Solvent | Product(s) | Yield (%) | Reference |

| 4-Bromocyclohexanone | Sodium Borohydride (NaBH₄) | Methanol | cis- and trans-4-Bromocyclohexanol | Not specified | N/A |

| 4-tert-Butylcyclohexanone | Sodium Borohydride (NaBH₄) | Methanol | cis- and trans-4-tert-Butylcyclohexanol | Not specified | [1] |

| 4-tert-Butylcyclohexanone | L-Selectride | Tetrahydrofuran | cis- and trans-4-tert-Butylcyclohexanol | Not specified | [1] |

Synthesis from 1,4-Cyclohexanediol (B33098)

Another synthetic route to 4-bromocyclohexanol involves the selective monobromination of 1,4-cyclohexanediol. This transformation can be achieved using various brominating agents.

Using Hydrogen Bromide

Direct reaction of 1,4-cyclohexanediol with hydrogen bromide (HBr) can yield 4-bromocyclohexanol. The reaction conditions need to be carefully controlled to favor monosubstitution and minimize the formation of the dibrominated byproduct, 1,4-dibromocyclohexane. The stereochemistry of the starting diol (cis or trans) will influence the stereochemistry of the product.

Using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a common reagent for converting alcohols to alkyl bromides. The reaction of 1,4-cyclohexanediol with PBr₃ is expected to proceed via an Sₙ2 mechanism, which would result in an inversion of stereochemistry at the reacting center.

| Starting Material | Reagent | Product | Stereochemistry | Yield (%) | Reference |

| cis-1,4-Cyclohexanediol | PBr₃ | trans-4-Bromocyclohexanol | Inversion | Not specified | N/A |

| trans-1,4-Cyclohexanediol | PBr₃ | cis-4-Bromocyclohexanol | Inversion | Not specified | N/A |

| Cyclohexanol | PBr₃ / Pyridine | Bromocyclohexane | Sₙ2 | Not specified | [2] |

Synthesis from Cyclohexene (B86901) Derivatives

From Cyclohexene Oxide

The ring-opening of cyclohexene oxide with a bromide source is a viable method for synthesizing 2-bromocyclohexanol (B1604927) derivatives. A similar approach starting from 1,4-epoxycyclohexane could potentially yield 4-bromocyclohexanol.

Experimental Protocol for trans-2-Bromocyclohexanol (B12817027):

A well-documented procedure for the synthesis of trans-2-bromocyclohexanol from cyclohexene oxide provides a useful reference.[3]

-

Reaction Setup: A round-bottomed flask is charged with 47% hydrobromic acid and cooled in an ice-water bath.

-

Addition of Epoxide: Cyclohexene oxide is added dropwise to the cooled acid.

-

Reaction: The mixture is stirred at room temperature for 8 hours.

-

Neutralization: The solution is cooled again and neutralized by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Extraction: The product is extracted with diethyl ether.

-

Purification: The combined organic layers are dried, concentrated, and the product is purified by distillation under reduced pressure.

This reaction proceeds via an anti-addition mechanism, leading to the trans product.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Cyclohexene Oxide | 47% Hydrobromic Acid | trans-2-Bromocyclohexanol | 85 | [3] |

From Cyclohexene via Electrophilic Addition

The electrophilic addition of hypobromous acid (HOBr) to a cyclohexene derivative could also be a potential route to a bromocyclohexanol. Hypobromous acid can be generated in situ from N-bromosuccinimide (NBS) in the presence of water.

Reactions of 4-Bromocyclohexanol

4-Bromocyclohexanol is a versatile intermediate that can undergo various transformations.

Oxidation to 4-Bromocyclohexanone

The alcohol functionality of 4-bromocyclohexanol can be oxidized to the corresponding ketone, 4-bromocyclohexanone, which is another important synthetic building block.[4]

Experimental Protocol using Sodium Hypochlorite (B82951) (Green Chemistry Approach): [4]

-

Dissolution: Dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (B109758) (50 mL) and glacial acetic acid (5 mL).

-

Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.

-

Addition of Oxidant: Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise over 30-40 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 4-Bromocyclohexanol | Sodium Hypochlorite / Acetic Acid | Dichloromethane | 4-Bromocyclohexanone | Not specified | [4] |

| 4-Bromocyclohexanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 4-Bromocyclohexanone | Not specified | [4] |

Substitution and Elimination Reactions